molecular formula C22H23N3O2 B2366746 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea CAS No. 898433-10-8

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea

Cat. No. B2366746
CAS RN: 898433-10-8
M. Wt: 361.445
InChI Key: ACDAAMCEVVEGFE-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea, also known as DIPEF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Analgesic Properties

Compounds with structural elements similar to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea have been synthesized and evaluated for their analgesic and spasmolytic properties. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines have been converted into various derivatives, showing promising analgesic effects, especially those containing halogenated phenylethyl groups (Brossi et al., 1960).

Anticancer and Antibacterial Activities

Derivatives incorporating the dihydroisoquinoline moiety have been investigated for their potential in treating various cancers and bacterial infections. Notably, certain derivatives have exhibited potent anticancer (Saleh et al., 2020), antibacterial (Murugavel et al., 2015), and anti-inflammatory activities (Chen et al., 2006).

Pro-drug Development for Hypoxic Tumors

Research has explored the synthesis of 5-substituted isoquinolin-1-ones and their potential as bioreductively activated pro-drugs. These compounds could selectively release therapeutic drugs in hypoxic solid tumors, highlighting a novel approach to targeting cancer cells while minimizing harm to healthy tissues (Berry et al., 1997).

Chemical Synthesis and Characterization

The synthesis and structural characterization of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives have been conducted, revealing compounds with significant therapeutic potential due to their anticancer, antibacterial, antifungal, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).

Novel Synthetic Routes and Pharmacological Potential

Research on the isoquinoline derivatives has led to the development of novel synthetic routes, providing a platform for exploring their pharmacological potential. The versatility of these compounds underscores their importance in the discovery of new therapeutic agents, with specific derivatives showing promise as anticancer (Redda et al., 2010) and antituberculosis agents (Bai et al., 2011).

properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h1-11,14,20H,12-13,15-16H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAAMCEVVEGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-phenylurea

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